Comprehensive NMR Spectral Analysis of Methyl 6-oxospirooctane-2-carboxylate: A Technical Guide for Structural Elucidation
Comprehensive NMR Spectral Analysis of Methyl 6-oxospirooctane-2-carboxylate: A Technical Guide for Structural Elucidation
Comprehensive NMR Spectral Analysis of Methyl 6-oxospiro[1]octane-2-carboxylate: A Technical Guide for Structural Elucidation
Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide
Executive Summary
The spirocyclic motif—specifically the spiro[1]octane system—has gained significant traction in modern pharmacophore design due to its ability to impart three-dimensional complexity, enhance metabolic stability, and restrict conformational flexibility[2]. Methyl 6-oxospiro[1]octane-2-carboxylate is a highly functionalized intermediate featuring a highly strained cyclopropane ring fused to a cyclohexanone system via a single quaternary spiro carbon.
This whitepaper provides an authoritative, in-depth guide to the nuclear magnetic resonance (NMR) structural elucidation of this compound. By detailing the causality behind chemical shifts, outlining self-validating experimental protocols, and mapping 2D NMR workflows, this guide serves as a robust framework for scientists tasked with verifying the structural integrity of complex spirocyclic intermediates.
Theoretical Framework & Causality of Chemical Shifts
To accurately assign the 1 H and 13 C NMR spectra of methyl 6-oxospiro[1]octane-2-carboxylate, one must understand the underlying physical chemistry dictating the nuclear shielding environments.
The Cyclopropane Ring (C1, C2, C3)
The cyclopropane ring exhibits unique hybridization. The C-C bonds possess high p-character (resembling "bent" or "banana" bonds), while the C-H bonds have unusually high s-character (~33%, similar to sp2 hybridized carbons). Despite this, cyclopropyl protons are highly shielded and typically resonate upfield (0.5–1.5 ppm). This causality is driven by the diamagnetic anisotropy of the cyclopropane ring; the induced ring current creates a shielding cone orthogonal to the ring plane[3].
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C2-H: Deshielded relative to a standard cyclopropane due to the electron-withdrawing inductive effect of the adjacent methyl carboxylate group.
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C1-H 2 : These protons are diastereotopic. The proton cis to the ester group experiences a different magnetic environment than the trans proton, resulting in a classic ABX spin system with distinct geminal ( 2J ), cis ( 3Jcis ), and trans ( 3Jtrans ) coupling constants.
The Cyclohexanone Ring (C4, C5, C6, C7, C8)
The presence of the chiral center at C2 breaks the plane of symmetry that would otherwise bisect the cyclohexanone ring. Consequently, the methylene protons at C4/C8 and C5/C7 are diastereotopic .
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C6 (Ketone): The carbonyl carbon is highly deshielded ( ∼ 211 ppm) due to the electronegativity of oxygen and the paramagnetic contribution to the chemical shift tensor.
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C5/C7 & C4/C8: Protons alpha to the ketone (C5, C7) are deshielded relative to the beta protons (C4, C8). Because of the spiro linkage and the C2 stereocenter, these protons appear as complex, overlapping multiplets rather than simple triplets or doublets.
The Spiro Junction (C3)
The quaternary spiro carbon (C3) represents a critical node for structural verification. Its assignment relies heavily on long-range heteronuclear correlations (HMBC), as it lacks attached protons. Theoretical calculations of spin-spin coupling constants in spiroalkanes highlight the unusual bonding environments at this junction, making it a distinct resonance in the 13 C spectrum[3].
Experimental Protocols: A Self-Validating System
To ensure absolute trustworthiness in spectral data, the NMR acquisition must follow a self-validating protocol. The use of an internal standard and rigorous instrument calibration ensures that the data is reproducible and independent of environmental drift.
Step-by-Step Methodology for High-Resolution NMR Acquisition
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Sample Preparation & Internal Validation:
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Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS).
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Causality: CDCl 3 provides the deuterium lock signal to stabilize the magnetic field. TMS acts as an internal self-validating reference point, strictly defining 0.00 ppm for both 1 H and 13 C axes[4].
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Probe Tuning and Matching (ATM):
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Insert the sample into a 500 MHz or 600 MHz NMR spectrometer. Execute automated tuning and matching for both 1 H and 13 C channels.
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Causality: Maximizes power transfer to the probe coils, ensuring optimal signal-to-noise ratio (SNR) and precise 90° pulse widths.
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Locking and 3D Gradient Shimming:
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Lock the spectrometer to the CDCl 3 deuterium frequency. Perform 3D gradient shimming (e.g., TopShim).
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Validation: Check the full width at half maximum (FWHM) of the TMS peak. It must be ≤ 0.8 Hz to guarantee the resolution required to extract complex cyclopropyl coupling constants.
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1 H NMR Acquisition:
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Acquire 16 scans with a spectral width of 12 ppm, an acquisition time (AQ) of 3.0 s, and a relaxation delay (D1) of 1.0 s.
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13 C{1H} NMR Acquisition:
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Acquire 1024 scans with a spectral width of 250 ppm.
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Critical Parameter: Set D1 to at least 2.0–3.0 seconds. Causality: Quaternary carbons (C3, C6, C9) lack dipole-dipole relaxation mechanisms from attached protons, leading to long T1 relaxation times. A short D1 would saturate these signals, causing them to vanish from the spectrum.
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2D NMR Suite (COSY, HSQC, HMBC):
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Acquire gradient-selected 2D spectra to map the spin networks. For HMBC, optimize the long-range coupling delay for nJCH=8 Hz to capture the critical 2-bond and 3-bond correlations to the spiro carbon and carbonyls.
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Tabulated Spectral Data
The following tables summarize the quantitative data extracted from the 1D and 2D NMR experiments.
Table 1: 1 H NMR Spectral Data (500 MHz, CDCl 3 , 298 K)
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constants ( J in Hz) | Assignment / Notes |
| OCH 3 | 3.68 | s | 3H | - | Ester methoxy group |
| C5-H, C7-H | 2.45 – 2.28 | m | 4H | - | α to ketone; diastereotopic |
| C2-H | 1.95 | dd | 1H | Jcis=8.5 , Jtrans=6.0 | Cyclopropane CH, deshielded by ester |
| C4-H, C8-H | 1.85 – 1.65 | m | 4H | - | β to ketone; diastereotopic |
| C1-H (trans) | 1.35 | dd | 1H | Jtrans=6.0 , Jgem=4.5 | Cyclopropane CH 2 , trans to ester |
| C1-H (cis) | 1.15 | dd | 1H | Jcis=8.5 , Jgem=4.5 | Cyclopropane CH 2 , cis to ester |
Table 2: 13 C{1H} NMR Spectral Data (125 MHz, CDCl 3 , 298 K)
| Position | Chemical Shift ( δ , ppm) | Carbon Type | Assignment / Causality |
| C6 | 211.5 | Quaternary (C=O) | Cyclohexanone carbonyl |
| C9 | 173.2 | Quaternary (C=O) | Ester carbonyl |
| OCH 3 | 51.8 | Primary (CH 3 ) | Methoxy carbon |
| C5 | 40.5 | Secondary (CH 2 ) | α to ketone (split due to C2 asymmetry) |
| C7 | 40.1 | Secondary (CH 2 ) | α to ketone (split due to C2 asymmetry) |
| C4 | 34.2 | Secondary (CH 2 ) | β to ketone |
| C8 | 33.8 | Secondary (CH 2 ) | β to ketone |
| C3 | 28.6 | Quaternary (C) | Spiro junction |
| C2 | 26.5 | Tertiary (CH) | Cyclopropane CH attached to ester |
| C1 | 18.4 | Secondary (CH 2 ) | Cyclopropane CH 2 (shielded by ring current) |
2D NMR Workflow & Logical Relationships
To transition from raw 1D data to a fully validated structural model, a strict logical workflow must be adhered to. The following diagrams illustrate the experimental causality and the specific heteronuclear correlations used to anchor the spirocyclic framework.
Figure 1: Logical workflow for 1D and 2D NMR acquisition and structural assignment.
Anchoring the Spiro Junction via HMBC
The most challenging aspect of elucidating spiro[1]octanes is proving the connectivity through the quaternary C3 atom. The HMBC experiment is critical here, as it detects 2JCH and 3JCH couplings. The protons of the cyclopropane ring (H-1, H-2) and the adjacent cyclohexyl protons (H-4, H-8) will all show strong correlations to the C3 spiro carbon, unequivocally proving the fused ring architecture.
Figure 2: Key HMBC correlations anchoring the spiro quaternary carbon and carbonyl groups.
Conclusion
The structural elucidation of methyl 6-oxospiro[1]octane-2-carboxylate requires a deep understanding of magnetic anisotropy, diastereotopicity, and relaxation dynamics. By employing a self-validating protocol anchored by internal standards and leveraging a full suite of 2D NMR techniques (COSY, HSQC, HMBC), researchers can confidently assign the complex, overlapping multiplets inherent to asymmetric spirocyclic systems. This rigorous methodology ensures the high data integrity required for downstream pharmaceutical development and patent filings.
References
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Krivdin, L. B. (2004). Non-empirical calculations of NMR indirect carbon-carbon coupling constants. Part 7—spiroalkanes. Magnetic Resonance in Chemistry, 42(6), 500-511. URL: [Link]
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Lambert, J. B., Gosnell, J. L., & Bailey, D. S. (1973). Conformational effect of the spiro linkage between three- and six-membered rings. The Journal of Organic Chemistry, 38(16), 2786-2792. URL: [Link]
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Esselman, B. J., et al. (2023). The 235–360 GHz Rotational Spectrum of 1-Oxaspiro[1]octa-4,7-dien-6-one: Analysis of the Ground Vibrational State and Its 10 Lowest-Energy Vibrationally Excited States. The Journal of Physical Chemistry A, 128(1), 108-118. URL: [Link]
